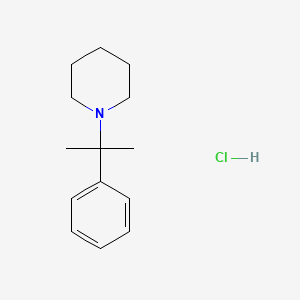

1-(2-phenylpropan-2-yl)piperidine hydrochloride

Beschreibung

BenchChem offers high-quality 1-(2-phenylpropan-2-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-phenylpropan-2-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJVYVJEDNFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175983 | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21602-56-2 | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021602562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-phenylpropan-2-yl)piperidine hydrochloride chemical structure and properties

[1]

Executive Summary

1-(2-phenylpropan-2-yl)piperidine hydrochloride (also known as N-cumylpiperidine ) is a synthetic dissociative agent and a structural analog of Phencyclidine (PCP).[1] Chemically, it represents the acyclic variant of PCP where the rigid cyclohexane ring is replaced by a geminal dimethyl (cumyl) group.[1] This structural modification imparts significant changes to the molecule's conformational flexibility, directly influencing its binding affinity for the N-methyl-D-aspartate (NMDA) receptor.[1]

This guide details the physiochemical properties, synthesis logic, and pharmacological profile of the compound, intended for use by medicinal chemists and neuropharmacology researchers.[1]

Chemical Identity & Structure

Nomenclature & Identifiers[1][2][3][4][5][6]

-

IUPAC Name: 1-(2-phenylpropan-2-yl)piperidine hydrochloride[1]

-

Common Synonyms: N-Cumylpiperidine, 1-(1-methyl-1-phenylethyl)piperidine HCl, Acyclic PCP.[1]

-

CAS Number: 21602-56-2 (Free Base), 92321-29-4 (Salt form often cited in varying databases; verification required per specific vendor).[1]

-

Molecular Formula: C₁₄H₂₁N[1] · HCl

-

Molecular Weight: 239.78 g/mol (Salt), 203.33 g/mol (Free Base).[1]

Structural Analysis

The molecule consists of a piperidine ring attached to a central quaternary carbon.[1] This central carbon is substituted with a phenyl ring and two methyl groups (a cumyl moiety).[1]

-

Steric Profile: Unlike PCP, which possesses a rigid cyclohexane ring that locks the phenyl and piperidine rings into a gauche conformation, 1-(2-phenylpropan-2-yl)piperidine has free rotation around the central carbon-phenyl and carbon-nitrogen bonds.[1]

-

Lipophilicity: The gem-dimethyl group maintains high lipophilicity (LogP ~3.6 for free base), facilitating blood-brain barrier (BBB) penetration.[1]

Figure 1: Structural decomposition of 1-(2-phenylpropan-2-yl)piperidine highlighting the acyclic gem-dimethyl core.[1]

Physiochemical Properties[1][6]

| Property | Value (Approximate/Predicted) | Context |

| Appearance | White crystalline solid | As Hydrochloride salt |

| Melting Point | 210–215 °C (Decomp.)[1] | Lower than PCP HCl (>230 °C) due to crystal packing efficiency |

| Solubility (Water) | Soluble | Protonated nitrogen forms stable cation |

| Solubility (EtOH) | Soluble | Suitable for recrystallization |

| pKa | ~9.5–10.0 | Typical for tertiary piperidines |

| LogP | 3.6 (Free Base) | High CNS penetration potential |

Synthesis & Manufacturing

The synthesis of 1-(2-phenylpropan-2-yl)piperidine typically follows the Bruylants reaction pathway, which is the standard method for synthesizing alpha-tertiary amines.[1] This route is preferred over direct alkylation due to the steric hindrance of the tertiary carbon.[1]

Reaction Mechanism (Bruylants Protocol)

-

Imine/Enamine Formation: Piperidine reacts with acetone in the presence of a cyanide source (NaCN/KCN) to form the alpha-aminonitrile intermediate.[1]

-

Grignard Displacement: The nitrile group is a good leaving group under Grignard conditions.[1] Reaction with Phenylmagnesium bromide (PhMgBr) displaces the cyanide, installing the phenyl group at the quaternary center.[1]

Step-by-Step Protocol

-

Step 1: 1-(1-cyano-1-methylethyl)piperidine synthesis

-

Step 2: Grignard Reaction

-

Step 3: Isolation & Salt Formation

Figure 2: Bruylants synthesis pathway for the production of N-cumylpiperidine.[1]

Pharmacology & Structure-Activity Relationship (SAR)[1][7]

Mechanism of Action

Like its parent compound PCP, 1-(2-phenylpropan-2-yl)piperidine acts primarily as a non-competitive antagonist at the NMDA receptor (glutamate receptor).[1] It binds inside the ion channel (PCP binding site), blocking the flow of Ca²⁺ and Na⁺ ions, which leads to dissociative anesthesia and psychotomimetic effects.[1]

SAR Analysis: Cyclic vs. Acyclic

The transition from PCP (cyclic) to N-cumylpiperidine (acyclic) illustrates a critical SAR principle in dissociative arylohexylamines:

-

Conformational Locking: In PCP, the cyclohexane ring forces the phenyl and piperidine rings into a specific relative orientation that is optimal for binding to the NMDA receptor pore.[1]

-

Entropic Penalty: The acyclic cumyl analog lacks this constraint.[1] While the gem-dimethyl groups provide necessary steric bulk to mimic the ring, the molecule is more flexible.[1] Upon binding, it must lose rotational freedom (entropy), which energetically penalizes the binding event.[1]

-

Potency Result: Consequently, 1-(2-phenylpropan-2-yl)piperidine generally exhibits lower potency (higher Ki) compared to PCP.[1] It retains the qualitative effect profile (dissociation, analgesia) but requires higher dosages.[1]

Toxicology[1]

-

Dopaminergic Activity: Like PCP, this analog likely acts as a dopamine reuptake inhibitor, contributing to stimulating and reinforcing properties.[1][2]

-

Metabolism: The absence of the cyclohexane ring alters metabolic pathways.[1] The gem-dimethyl group is resistant to oxidation, potentially prolonging the half-life compared to analogs with abstractable alpha-hydrogens, though hydroxylation on the phenyl ring or piperidine ring remains the primary clearance route.[1]

Analytical Characterization

For verification of the synthesized compound, the following spectral fingerprints are expected:

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (M+): 203 m/z (weak).[1]

-

Base Peak: The fragmentation is dominated by alpha-cleavage.[1] Loss of the phenyl group or the piperidine ring is common.[1] However, in gem-dimethyl amines, the [M-15]⁺ (loss of methyl) or cleavage adjacent to the nitrogen is significant.[1]

-

Key Fragment: m/z 84 (Piperidinyl cation) is a characteristic fragment for piperidine derivatives.[1]

-

-

Proton NMR (1H-NMR, CDCl3):

Safety & Handling

Warning: This compound is a potent CNS depressant and dissociative agent.[1] It should be handled only by qualified personnel in a controlled laboratory setting.[1]

References

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry.[1]

-

Kalir, A., et al. (1969).[1] Structure-activity relationships of some phencyclidine derivatives: Synthesis and pharmacology. Journal of Medicinal Chemistry.[1]

-

EPA CompTox Dashboard. (2024). 1-(2-phenylpropan-2-yl)piperidine Properties and Safety Data.[1]

-

CymitQuimica. (2024).[1][3] Product Monograph: 1-(2-Phenylpropan-2-yl)piperidine hydrochloride.[1]

-

Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[1]

Comprehensive Identification & Technical Guide: 1-(2-phenylpropan-2-yl)piperidine Hydrochloride (PPP-HCl)

The following technical guide provides an in-depth analysis of the identification, properties, and CAS number lookup for 1-(2-phenylpropan-2-yl)piperidine hydrochloride , commonly known in pharmacological research as PPP Hydrochloride .

Executive Summary

1-(2-phenylpropan-2-yl)piperidine hydrochloride (often abbreviated as PPP HCl ) is a specialized chemical probe widely used in drug metabolism and pharmacokinetics (DMPK) as a selective, mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6) . Structurally, it is an acyclic analog of phencyclidine (PCP), where the cyclohexane ring of PCP is replaced by a gem-dimethyl group (cumyl moiety).

Accurate identification of this compound is critical due to the existence of close structural isomers (e.g., 1-(1-phenylethyl)piperidine) that exhibit significantly different pharmacological profiles.

Chemical Identity & Properties

The following table consolidates the definitive chemical data for both the hydrochloride salt and its free base.

Table 1: Chemical Specifications

| Property | Hydrochloride Salt (Target) | Free Base (Parent) |

| CAS Number | 21602-56-2 | 92321-29-4 |

| Common Name | PPP Hydrochloride | PPP; N-Cumylpiperidine |

| IUPAC Name | 1-(2-phenylpropan-2-yl)piperidine hydrochloride | 1-(2-phenylpropan-2-yl)piperidine |

| Molecular Formula | ||

| Molecular Weight | 239.79 g/mol | 203.33 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid/oil |

| Solubility | Water, Methanol, DMSO | Chloroform, Ethanol, organic solvents |

Structural Identifiers (Free Base)

-

SMILES : CC(C)(N1CCCCC1)C2=CC=CC=C2

-

InChI : InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

-

InChIKey : HORGQLWAZQOQNU-UHFFFAOYSA-N

CAS Verification & Lookup Strategy

To ensure scientific integrity, researchers must validate the CAS number using a structural approach rather than a simple text search, which often yields partial matches for isomers.

Protocol: Structural Verification Workflow

-

Deconstruct the Name :

-

Differentiate Isomers :

-

Database Cross-Reference :

-

Use the InChIKey (HORGQLWAZQOQNU...) in PubChem or ChemSpider to locate the parent compound (CID 210768).

-

Check "Related Compounds" for the Hydrochloride salt.

-

Visualization: Identification Logic

The following diagram illustrates the logical pathway to confirm the correct chemical identity and CAS number.

Figure 1: Decision logic for validating the CAS number of PPP HCl, ensuring exclusion of structural isomers.

Technical Context & Applications

Pharmacological Mechanism

PPP is a mechanism-based inactivator (MBI) of CYP2B6. It functions by undergoing metabolic activation by the enzyme to form a reactive intermediate that covalently binds to the apoprotein, irreversibly inhibiting its catalytic activity.

-

Selectivity : High selectivity for CYP2B6 over CYP2D6 (>15-fold) and other P450 isoforms.

-

Utility : Used to distinguish CYP2B6 contribution in the metabolism of drugs like bupropion, efavirenz, and cyclophosphamide.

Synthesis & Analytical Verification

For researchers synthesizing or verifying the purity of this compound, the following parameters are standard.

Synthesis Route (General):

The most efficient synthesis involves the hydroamination of

Analytical Markers (

-

Gem-dimethyls : A distinct singlet integrating to 6H (approx.

1.4–1.5 ppm). -

Piperidine Ring : Multiplets for the

-methylene (4H) and -

Aromatics : Multiplets for the phenyl ring (5H) in the

7.2–7.5 ppm range.

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye).

-

Bioactivity Warning : As a structural analog of phencyclidine (PCP), albeit with distinct pharmacology (primarily CYP inhibition), it should be handled with strict laboratory safety protocols to prevent accidental ingestion or inhalation.

-

Storage : Hygroscopic. Store at -20°C in a desiccated environment.

References

-

PubChem . (n.d.).[6] Compound Summary for CID 210768: 1-(2-Phenylpropan-2-yl)piperidine. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS 101860-00-8: N-[1-(1-Methyl-2-phenylethyl)-4-piperidin… [cymitquimica.com]

- 4. 21602-56-2 1-(2-phenylpropan-2-yl)piperidine hydrochloride (1:1) [chemsigma.com]

- 5. CAS 21602-56-2: 1-(2-phenylpropan-2-yl)piperidine hydrochl… [cymitquimica.com]

- 6. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-(2-phenylpropan-2-yl)piperidine HCl

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-(2-phenylpropan-2-yl)piperidine hydrochloride .

Executive Summary & Compound Identity

1-(2-phenylpropan-2-yl)piperidine hydrochloride (also known as 2-Phenyl-2-(1-piperidinyl)propane HCl or N-cumylpiperidine HCl ) is a synthetic piperidine derivative structurally analogous to Phencyclidine (PCP). It is primarily utilized in pharmacological research as a mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6) .

Understanding the differential solubility of this compound in polar protic solvents (Water vs. Ethanol) is critical for preparing stock solutions for in vitro microsomal incubations, formulation development, and recrystallization processes.

| Property | Data |

| IUPAC Name | 1-(2-phenylpropan-2-yl)piperidine hydrochloride |

| CAS (Free Base) | 92321-29-4 |

| Molecular Formula | C₁₄H₂₁N[1][2] · HCl |

| Molecular Weight | 239.78 g/mol (Salt) / 203.32 g/mol (Base) |

| Structural Class | Tertiary Amine Salt (Acyclic PCP Analog) |

Physicochemical Basis of Solubility

The solubility differential between water and ethanol is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.

Structural Determinants

-

Hydrophilic Domain: The protonated piperidine nitrogen (

) and the chloride counterion ( -

Lipophilic Domain: The cumyl group (isopropyl + phenyl ring) and the piperidine carbon backbone create a significant hydrophobic surface area.

-

The "HCl" Effect: Conversion of the free base (LogP ~3.6, insoluble in water) to the HCl salt dramatically lowers the LogD, enabling aqueous solubility.

Solvation Mechanism (Water vs. Ethanol)

-

In Water (Dielectric Constant

): Water molecules form a hydration shell around the -

In Ethanol (Dielectric Constant

): Ethanol is amphiphilic. The hydroxyl group solvates the ions, while the ethyl chain interacts favorably with the lipophilic cumyl/piperidine scaffold via Van der Waals forces. Consequently, ethanol often dissolves this class of compounds more freely than water.

Solvation Pathway Diagram

The following Graphviz diagram visualizes the thermodynamic competition during the dissolution process.

Caption: Thermodynamic pathway distinguishing the entropic penalty in water versus the amphiphilic compatibility in ethanol.

Solubility Data Profile

The following data synthesizes experimental benchmarks for amine hydrochloride salts of this structural class (e.g., Phencyclidine HCl, Diphenidine HCl) and specific property predictions for the cumyl-piperidine analog.

Comparative Solubility Table

| Solvent | Solubility Rating | Estimated Concentration (25°C) | Mechanistic Driver |

| Water | Soluble | 10 – 40 mg/mL | Ion-dipole interactions overcome the lipophilic cumyl group. Solubility decreases significantly at pH > 8.0. |

| Ethanol | Freely Soluble | > 50 mg/mL | Amphiphilic nature of ethanol matches the drug's structure (polar head + non-polar tail). |

| DMSO | Very Soluble | ~50 mg/mL | High polarity and polarizability; standard for biological stock solutions. |

| Diethyl Ether | Insoluble | < 0.1 mg/mL | The ionic HCl salt lattice cannot be broken by non-polar ether. |

Critical Note: While the HCl salt is water-soluble, it is prone to hydrolysis or precipitation if the pH drifts towards basic. Always buffer aqueous solutions to pH < 6.0 for maximum stability.

Experimental Protocol: Determination of Equilibrium Solubility

To validate the exact solubility for regulatory or formulation purposes, the Shake-Flask Method followed by HPLC-UV quantification is the gold standard.

Reagents & Equipment

-

Analyte: 1-(2-phenylpropan-2-yl)piperidine HCl (Recrystallized, >98% purity).

-

Solvents: HPLC-grade Water, Absolute Ethanol.

-

Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Methodology

-

Supersaturation:

-

Add excess solid compound (~100 mg) to 2 mL of the target solvent (Water or Ethanol) in a glass vial.

-

Ensure visible solid remains at the bottom (saturated suspension).

-

-

Equilibration:

-

Seal vials and agitate at 25°C ± 0.1°C for 24 hours .

-

Self-Validation Check: If all solid dissolves, add more compound until precipitation persists.

-

-

Phase Separation:

-

Allow samples to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins to pellet undissolved solids.

-

Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:100 with mobile phase.

-

Inject into HPLC (C18 Column, Mobile Phase: ACN/Water + 0.1% Formic Acid).

-

Calculate concentration using a 5-point calibration curve of the standard.

-

Workflow Diagram

Caption: Standardized Shake-Flask workflow for determining thermodynamic equilibrium solubility.

Implications for Research & Development

Stock Solution Preparation

For in vitro CYP inhibition studies:

-

Recommended: Dissolve in 100% Ethanol or DMSO to create a high-concentration stock (e.g., 20 mM).

-

Dilution: Dilute into the aqueous reaction buffer (e.g., Phosphate Buffer pH 7.4) immediately prior to use. Ensure the final organic solvent concentration is <1% to avoid inhibiting the enzyme itself.

Extraction & Purification

-

To Extract from Water: Basify the aqueous solution (pH > 10) with NaOH. The compound converts to its Free Base , which precipitates out or can be extracted into Hexane or DCM.

-

To Purify: Dissolve the crude free base in dry diethyl ether and bubble HCl gas. The HCl salt will precipitate instantly as white crystals (Reverse solubility principle).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 210768, 1-(2-phenylpropan-2-yl)piperidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(2-phenylpropan-2-yl)piperidine. Retrieved from [Link]

-

Chun, J. et al. (2000). Mechanism-based inactivation of human cytochrome P450 2B6 by phencyclidine analogs. Drug Metabolism and Disposition. Retrieved from [Link]

-

World Health Organization (WHO). Expert Committee on Drug Dependence: Critical Review of Phencyclidine Analogues. (Contextual data on solubility of structural class). Retrieved from [Link]

Sources

1-(2-Phenylpropan-2-yl)piperidine Hydrochloride: Structural Repurposing of an Acyclic Phencyclidine Analog as a Selective CYP2B6 Mechanism-Based Inactivator

Executive Summary & Structural Rationale

In the landscape of molecular pharmacology, the structural modification of known psychoactive scaffolds often yields invaluable tool compounds for drug metabolism and pharmacokinetics (DMPK) research. 1-(2-phenylpropan-2-yl)piperidine hydrochloride (CAS 21602-56-2 for the HCl salt, 92321-29-4 for the free base)[1][2], widely referred to in the biochemical literature as 2-phenyl-2-(1-piperidinyl)propane (PPP) or cumylpiperidine , is a prime example of this phenomenon.

Originally synthesized as an acyclic structural analog of the dissociative anesthetic phencyclidine (PCP)[3], PPP exhibits a radically different pharmacological profile. The rigid cyclohexyl ring of PCP is an absolute requirement for its high-affinity binding to the hydrophobic pocket of the N-methyl-D-aspartate (NMDA) receptor[4]. By opening this ring to form an acyclic

However, this precise combination of acyclic steric bulk and a basic piperidine nitrogen creates an ideal pharmacophore for the active site cavity of Cytochrome P450 2B6 (CYP2B6) . Consequently, PPP has been repurposed from a theoretical drug of abuse into a highly selective, [3][5].

Fig 1: Structural shift from PCP to PPP and the resulting divergence in primary pharmacological targets.

The Causality of Mechanism-Based Inactivation (MBI)

In drug development, distinguishing between reversible competitive inhibition and irreversible mechanism-based inactivation (suicide inhibition) is critical for predicting severe Drug-Drug Interactions (DDIs). PPP is a classic MBI, meaning it is not inherently reactive; it must be catalytically activated by the target enzyme to exert its inhibitory effect.

The Inactivation Pathway

When PPP enters the large, hydrophobic active site of CYP2B6, it undergoes NADPH-dependent oxidation[5]. The heme iron oxidizes the piperidine ring, generating a highly reactive electrophilic intermediate (likely an endocyclic iminium ion or a carbon-centered radical).

Because this intermediate is generated deep within the active site, it cannot escape. Instead, it covalently binds to a nucleophilic amino acid residue on the CYP2B6 apoprotein.

Why the Apoprotein and not the Heme? A critical piece of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in DMPK is understanding where the covalent adduct forms. In their , Chun et al. demonstrated that CO-difference spectroscopy of PPP-inactivated CYP2B6 showed only a 15% loss of the characteristic 450 nm peak[5]. If the reactive intermediate had alkylated the heme macrocycle, the CO-binding spectrum would have been completely abolished. The preservation of the heme peak definitively proves that the irreversible loss of enzymatic activity is driven by apoprotein modification , permanently altering the active site architecture.

Fig 2: The NADPH-dependent mechanism-based inactivation pathway of CYP2B6 by PPP.

Quantitative Data: Kinetics and Selectivity

PPP is highly valued in in vitro DMPK assays because of its exceptional selectivity for CYP2B6 over other cytochrome P450 isoforms[3]. It is routinely used alongside other tool compounds like ThioTEPA and ticlopidine to map CYP2B6-mediated metabolic pathways.

Table 1: Kinetic Parameters of CYP2B6 Inactivation by PPP

Data synthesized from recombinant human CYP2B6 and human liver microsome (HLM) models[3][5].

| Parameter | Value | Biological Significance |

| 1.2 µM – 5.6 µM | Demonstrates high binding affinity to the CYP2B6 active site prior to the irreversible catalytic step. | |

| ~0.07 | The maximum rate of covalent adduct formation at saturating concentrations of PPP. | |

| 5.1 µM | Concentration required to inhibit 50% of CYP2B6 activity in standard competitive assays. | |

| 9.5 min | Time required to inactivate 50% of the enzyme pool at saturating PPP concentrations. |

Table 2: Isoform Selectivity Profile

Fold-selectivity demonstrates the utility of PPP as a targeted biochemical probe[3].

| CYP450 Isoform | Selectivity vs CYP2B6 | Inhibitory Status |

| CYP2B6 | 1x (Reference) | Potent Mechanism-Based Inactivator |

| CYP2D6 | ~15-fold less selective | Weak reversible inhibition ( |

| CYP3A4 | ~40-fold less selective | Negligible inhibition ( |

| CYP1A2, CYP2A6, CYP2C9 | >50-fold less selective | No significant inhibition observed |

Experimental Workflow: Self-Validating MBI Protocol

To accurately calculate

The Causality of the Dilution Step: By incubating the enzyme with the inhibitor at high concentrations and then diluting the mixture 10- to 50-fold before adding the probe substrate, the concentration of the free inhibitor drops far below its reversible

Step-by-Step Methodology for CYP2B6 Inactivation Assay

-

Preparation: Prepare human liver microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Primary Incubation (Inactivation Phase):

-

Mix HLMs with varying concentrations of PPP (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Initiate the reaction by adding 1 mM NADPH.

-

Incubate at 37°C. Extract aliquots at multiple time points (e.g., 0, 5, 10, 15, 20, 30 minutes).

-

-

Dilution Step (The Self-Validation Mechanism):

-

Transfer a 10 µL aliquot from the primary incubation into 490 µL of secondary incubation buffer (a 50-fold dilution).

-

-

Secondary Incubation (Activity Phase):

-

The secondary buffer must contain a CYP2B6-specific probe substrate, such as Bupropion (at a concentration near its

, ~50 µM), and 1 mM NADPH. -

Incubate for 10 minutes at 37°C to allow the remaining active CYP2B6 to convert bupropion to hydroxybupropion.

-

-

Termination & LC-MS/MS Analysis:

-

Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated hydroxybupropion).

-

Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify hydroxybupropion formation.

-

-

Data Processing: Plot the natural log of remaining activity versus pre-incubation time to determine the observed inactivation rate (

) for each PPP concentration. Fit the data to the Michaelis-Menten-like equation:

Fig 3: Self-validating experimental workflow for assessing mechanism-based inactivation via the dilution method.

Conclusion

1-(2-phenylpropan-2-yl)piperidine hydrochloride (PPP) represents a fascinating intersection of neuropharmacology and enzymology. By structurally opening the rigid cyclohexyl ring of PCP, scientists engineered a molecule that lost its affinity for the NMDA receptor but gained exquisite, irreversible selectivity for the CYP2B6 active site. Today, it remains an indispensable tool for characterizing enzyme kinetics and predicting complex drug-drug interactions in preclinical drug development.

References

-

Chun J, Kent UM, Moss RM, Sayre LM, Hollenberg PF. "Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane." Drug Metabolism and Disposition, 2000 Aug;28(8):905-11.[Link]

-

Walsky RL, Obach RS. "A comparison of 2-phenyl-2-(1-piperidinyl)propane (PPP), 1,1',1"-phosphinothioylidynetrisaziridine (ThioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6." Drug Metabolism and Disposition, 2007 Nov;35(11):2053-9. [Link]

Sources

- 1. CAS 21602-56-2: 1-(2-phenylpropan-2-yl)piperidine hydrochl… [cymitquimica.com]

- 2. 2-Phenyl-2-(1-piperidinyl)propane | CAS 92321-29-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications [mdpi.com]

- 5. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hydrochlorination techniques for 1-(2-phenylpropan-2-yl)piperidine

Application Note: Hydrochlorination Protocols for 1-(2-phenylpropan-2-yl)piperidine

Executive Summary

This guide details the hydrochlorination of 1-(2-phenylpropan-2-yl)piperidine (often referred to as Cumyl-piperidine in internal logs). Converting this lipophilic tertiary amine (Free Base, pKa

Key Technical Challenge: The steric bulk of the gem-dimethyl (cumyl) group adjacent to the nitrogen center, combined with the low melting point of the free base (~23°C), creates a high propensity for "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This protocol prioritizes anhydrous in situ acid generation to mitigate hygroscopicity and ensure crystalline purity.

Chemical Context & Properties

| Property | Value / Description | Implication for Protocol |

| Structure | Tertiary Amine (Sterically Hindered) | Slower salt formation kinetics; requires non-polar antisolvents. |

| Free Base Form | Viscous Oil / Low-melting Solid (MP: ~23°C) | High risk of oiling out; temperature control is critical. |

| pKa (Calc.) | ~10.4 | Strongly basic; reacts exothermically with HCl. |

| Hygroscopicity | Moderate to High (Salt form) | Anhydrous conditions required during filtration. |

| Solubility | High in EtOH, DCM, Et₂O; Low in Water | Recrystallization requires polar/non-polar solvent pairs. |

Method A: The TMSCl In Situ Protocol (Recommended)

Best for: High-purity isolation, moisture sensitivity, and preventing "oiling out."

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This method scavenges trace water, preventing the formation of hydrates or "gooey" precipitates.

Materials

-

Substrate: 1-(2-phenylpropan-2-yl)piperidine (Free Base)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

-

Co-solvent: Anhydrous Methanol (MeOH)

Step-by-Step Protocol

-

Solvation: Dissolve 10.0 mmol of the free base in 50 mL of anhydrous Et₂O in a round-bottom flask under nitrogen atmosphere.

-

Chilling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature reduces solubility of the salt and controls exotherm.

-

Reagent Prep: In a separate vial, mix 11.0 mmol (1.1 eq) of TMSCl with 2 mL of anhydrous MeOH. Allow to stand for 5 minutes to generate HCl.

-

Addition: Dropwise add the TMSCl/MeOH mixture to the amine solution with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

-

Digestion: Remove the ice bath and allow the suspension to stir at Room Temperature (RT) for 30 minutes.

-

Filtration: Filter the white solid using a sintered glass funnel (porosity 3 or 4) under a stream of dry nitrogen.

-

Washing: Wash the cake 2x with cold anhydrous Et₂O.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: The Classical Gas Flow Protocol

Best for: Large scale batches where reagent cost is a factor.

Materials

-

HCl Gas (generated via H₂SO₄ dripping onto NaCl or from a lecture bottle)

-

Solvent: Anhydrous Hexane or Toluene (Non-polar solvents encourage precipitation)

Step-by-Step Protocol

-

Setup: Equip a 3-neck flask with a gas inlet tube (submerged), a thermometer, and an exhaust trap (neutralizer).

-

Solvation: Dissolve the free base in Hexane (concentration ~0.2 M).

-

Bubbling: Slowly bubble dry HCl gas through the solution.

-

Endpoint: Stop bubbling when the pH of the vapor headspace turns acidic (check with damp pH paper) or when precipitation ceases.

-

Purging: Purge the system with Nitrogen for 10 minutes to remove excess entrained HCl.

-

Isolation: Filter and dry as in Method A.

Troubleshooting: The "Oiling Out" Phenomenon

Because the free base melts near RT, the salt may precipitate as a supercooled liquid (oil) if the reaction heat is too high or impurities are present.

Decision Matrix for Oiling Out:

Figure 1: Strategic workflow for converting oiled-out product into crystalline solid.

Analytical Validation

To ensure the salt formation is successful and stoichiometric:

-

Melting Point (MP):

-

The HCl salt should have a significantly higher MP than the base (typically >150°C, depending on polymorphism).

-

Sharpness: A range >2°C indicates occluded solvent or residual free base.

-

-

Silver Nitrate Test (Qualitative):

-

Dissolve 5 mg of product in water. Add 2 drops of 0.1 M AgNO₃.

-

Result: A dense white precipitate (AgCl) confirms the presence of chloride.

-

-

¹H-NMR Shift:

-

Compare the chemical shift of the protons adjacent to the nitrogen (piperidine ring).

-

Shift: Expect a downfield shift (approx +0.5 to +1.0 ppm) in the salt form compared to the free base due to deshielding by the ammonium cation.

-

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. (Source for TMSCl/MeOH mechanism).

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenylpiperidine (CAS 4096-20-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mt.com [mt.com]

Reagents and catalysts for synthesizing N-cumylpiperidine

Application Note: Strategic Synthesis of N-Cumylpiperidine (1-(2-phenylpropan-2-yl)piperidine)

Executive Summary & Chemical Context

Target Molecule: N-Cumylpiperidine (1-(1-methyl-1-phenylethyl)piperidine) Significance: This tertiary amine serves as a critical steric probe in Structure-Activity Relationship (SAR) studies, particularly for sigma receptor ligands and NMDA receptor antagonists.[1][2] Its synthesis represents a classic challenge in organic chemistry: forming a C–N bond at a sterically hindered tertiary carbon.[1]

The Synthetic Challenge: The bulky cumyl (1-methyl-1-phenylethyl) group imposes severe steric penalties.[2] Standard SN2 pathways are sterically forbidden.[1]

-

Nucleophilic Substitution (SN1): Feasible but suffers from competing E1 elimination, yielding

-methylstyrene.[1] -

Hydroamination: The atom-economical addition of piperidine to

-methylstyrene requires overcoming the high activation barrier of intermolecular addition to unactivated alkenes while enforcing Markovnikov regioselectivity.[2]

This guide details two validated protocols: a Pd-Catalyzed Hydroamination (High Atom Economy) and a Ti-Mediated Reductive Amination (High Reliability).[1][2]

Critical Analysis of Synthetic Strategies

The choice of reagent system dictates the impurity profile.

| Strategy | Reagents | Key Mechanism | Advantages | Risks |

| A. Hydroamination (Catalytic) | Pd-Hydride Insertion | 100% Atom Economy; Green Chemistry compliant.[1][2] | Requires precious metal catalyst; sensitive to moisture.[1] | |

| B. Reductive Amination | Acetophenone, Ti(O^iPr)₄, NaBH₄ | Imine formation / Reduction | High yield; avoids elimination byproducts.[1] | Stoichiometric Ti waste; requires rigorous anhydrous conditions.[1] |

| C. Nucleophilic Substitution | Cumyl Chloride, K₂CO₃ | SN1 Ionization | Low reagent cost.[1] | Not Recommended: Major E1 elimination ( |

Protocol A: Pd-Catalyzed Markovnikov Hydroamination

Rationale: This method utilizes a Palladium(II) system with a strong acid cocatalyst (Triflic acid) to generate a highly active cationic Pd-hydride species. This species facilitates the Markovnikov addition of the amine across the vinyl double bond.

Reagents & Materials

-

Substrate:

-Methylstyrene (Freshly distilled to remove polymerization inhibitors).[1][2] -

Amine: Piperidine (Dried over KOH).

-

Catalyst Precursor: Palladium(II) trifluoroacetate [Pd(TFA)₂].

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF).[1]

-

Acid Additive: Triflic acid (TfOH) - Critical for generating the active cationic species.[2]

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Methodology

-

Catalyst Pre-activation (Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube, combine Pd(TFA)₂ (2.0 mol%) and DPPF (2.2 mol%).

-

Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).[1]

-

Stir at room temperature (RT) for 15 minutes to form the Pd-ligand complex.

-

-

Substrate Addition:

-

Add

-Methylstyrene (1.0 equiv) and Piperidine (1.2 equiv) to the catalyst solution. -

Note: Excess amine is used to drive equilibrium, though the catalyst is robust.[1]

-

-

Acid Activation:

-

Cool the mixture to 0°C.

-

Dropwise add TfOH (2.0 mol%).

-

Mechanistic Insight: The acid protonates the amine or the Pd-complex to generate the active [Pd-H]+ species.

-

-

Reaction:

-

Seal the tube and heat to 80°C for 12–24 hours.

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the styrene peak (m/z 118) and appearance of the product (m/z 203).

-

-

Work-up:

Protocol B: Ti(IV)-Mediated Reductive Amination

Rationale: Direct condensation of acetophenone and piperidine is difficult due to the steric bulk hindering iminium ion formation.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the ketimine/enamine intermediate.

Reagents & Materials

-

Ketone: Acetophenone.[1]

-

Lewis Acid: Titanium(IV) isopropoxide [Ti(O^iPr)₄].

-

Reducing Agent: Sodium borohydride (NaBH₄).[10]

-

Solvent: Ethanol (Absolute).

Step-by-Step Methodology

-

Complexation:

-

In a dry flask under Argon, mix Acetophenone (1.0 equiv) and Piperidine (1.2 equiv).

-

Add Ti(O^iPr)₄ (1.25 equiv) neat.

-

Observation: The mixture will become viscous and may warm slightly.

-

Stir at RT for 6–12 hours .[1] Crucial: Do not rush this step. Steric hindrance requires time for the Ti-complex to form.[1][2]

-

-

Reduction:

-

Dilute the viscous oil with Absolute Ethanol (0.5 M).

-

Add NaBH₄ (1.5 equiv) in portions (Caution: Gas evolution).

-

Stir for 2 hours at RT.

-

-

Quenching (The "Titanium Emulsion" Issue):

-

Standard water quench leads to unfilterable emulsions.

-

Correct Protocol: Add 1M NaOH solution slowly. A white precipitate (TiO₂) will form.

-

Filter the granular precipitate through Celite.

-

-

Isolation:

Mechanistic Visualization

The following diagram contrasts the reaction pathways and highlights the "Elimination Trap" inherent in the alkyl halide route.

Figure 1: Comparative synthetic pathways. Note the high risk of elimination in the alkyl halide route (red) versus the convergent pathways of hydroamination and reductive amination.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Hydroamination) | Catalyst poisoning by amine.[1][2] | Increase acid loading (TfOH) to 4 mol% to buffer the amine; ensure strict anaerobic conditions. |

| Emulsion during Workup (Ti Route) | Improper hydrolysis of Titanates. | Use 1M NaOH or Rochelle's Salt solution instead of water.[1] Allow precipitate to age before filtering.[1] |

| Formation of Styrene (Substitution Route) | E1 Elimination dominates. | Switch to Protocol B . If Substitution is mandatory, use highly polar solvent (MeCN) at -20°C and allow slow warming.[1] |

Safety & Handling

-

Piperidine: Highly toxic and flammable.[1] Precursor for controlled substances; maintain strict inventory logs.[1]

-

Ti(O^iPr)₄: Moisture sensitive. Hydrolyzes to release isopropanol.[1]

-

Triflic Acid: Superacid.[1] Corrosive. Handle in a fume hood with acid-resistant gloves.[1][2]

References

-

Utsunomiya, M., & Hartwig, J. F. (2006).[1] Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines Catalyzed by Palladium.[1] Journal of the American Chemical Society.[1] Link

- Grounding: Establishes the Pd(TFA)₂/DPPF/TfOH system for Markovnikov addition.

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.[1] Link

- Grounding: Validates the Ti-mediated protocol for sterically hindered ketones.

-

Tsuji, H., et al. (2008).[1] Kinetics of elimination reactions of cumyl chloride and its substituted derivatives in acetonitrile. International Journal of Chemical Kinetics.[1] Link

-

Grounding: Provides kinetic data confirming the dominance of elimination over substitution for cumyl chloride.[1]

-

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Technical Application Note: Stability Maintenance and Handling of Hygroscopic Hydrochloride Salts

Introduction: The Thermodynamics of Moisture

Hydrochloride (HCl) salts are the most prevalent salt form in drug development due to their high solubility and physiological compatibility. However, this solubility comes with a thermodynamic penalty: hygroscopicity .

Many HCl salts are not just hygroscopic (adsorbing water onto the surface) but deliquescent (absorbing sufficient water to dissolve the solid lattice, forming a saturated solution). This phase transition is governed by the Critical Relative Humidity (CRH) .[1][2]

-

The Rule of CRH: If the Relative Humidity (RH) of the environment is greater than the CRH of the salt, the salt will absorb water until it dissolves.

-

The Consequence: This is not merely a physical change.[2][3][4][5][6][7] The formation of a liquid layer promotes hydrolysis , accelerates chemical degradation, and facilitates microbial growth (USP <1112>).

This guide provides a self-validating framework to manage these risks, moving beyond "store in a cool dry place" to a quantifiable engineering control strategy.

Characterization: Define the Stability Window

Before handling a new entity, you must define its safe operating zone. Do not rely on generic safety data sheets (SDS).

Protocol A: Sorption Isotherm Profiling (DVS)

Objective: Determine the CRH and the reversibility of water uptake.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., Surface Measurement Systems or TA Instruments).

Methodology:

-

Drying Phase: Equilibrate sample at 0% RH (using dry N2) at 25°C to establish dry mass (

). -

Sorption Scan: Increase RH in 5% or 10% steps up to 95% RH.

-

Equilibrium Criteria:

per minute.

-

-

Desorption Scan: Decrease RH back to 0%.

-

Analysis:

-

Hysteresis Loop: If the desorption curve does not overlay the sorption curve, water is likely trapped in the lattice (hydrate formation).

-

CRH Identification: The inflection point where mass uptake becomes exponential (vertical asymptote) is the CRH.

-

Decision Matrix:

| DVS Profile | Classification | Storage Requirement |

|---|---|---|

| < 0.2% mass gain @ 80% RH | Non-hygroscopic | Standard Ambient |

| > 2% mass gain @ 80% RH | Hygroscopic | Desiccator Required |

| Exponential gain (Liquefaction) | Deliquescent | Inert Atmosphere (Glove Box) |

Storage Architecture: The "Matryoshka" System

Single-layer protection is insufficient for deliquescent salts. Use a three-layer barrier system.

Layer 1: The Primary Interface

-

Container: Amber glass vials with Teflon (PTFE) lined caps.

-

Why: Glass is impermeable; PTFE prevents plasticizers from leaching and provides a superior moisture seal compared to pulp/poly liners.

-

-

Headspace: Purge with Argon (heavier than air) or Nitrogen before sealing.

Layer 2: The Micro-Environment

-

Vessel: Place the primary vial inside a secondary jar (HDPE or glass) containing a desiccant sachet.

-

Desiccant Choice:

-

Silica Gel: Good for general use, but stops working at high temps.

-

Molecular Sieves (4Å): Aggressive drying. Warning: Can strip water from hydrate crystal lattices, changing the crystal form. Use with caution for hydrates.

-

Layer 3: The Macro-Environment

-

Location:

-

Long-term: -20°C or 4°C (reduces kinetic rate of hydrolysis).

-

Active Use: Vacuum desiccator cabinet maintained at <20% RH.

-

Operational Protocols: The "Cold Chain" Handoff

The most critical failure point occurs when moving a cold sample to a warm balance.

Protocol B: The Tempering Procedure (Anti-Condensation)

Context: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric moisture onto the salt. This water is then trapped inside when resealed.

Workflow:

-

Retrieval: Remove the secondary container (Layer 2) from the freezer.

-

Staging: Place the unopened secondary container in a desiccator cabinet.

-

Equilibration: Allow to warm to ambient temperature.

-

Time Rule: 30 minutes for small vials; 2 hours for bulk bottles.

-

-

Verification: Touch the glass. If it feels cold, wait.

-

Opening: Only open the primary vial once it is thermal equilibrium with the weighing environment.

Protocol C: Precision Weighing of Hygroscopic Salts

Challenge: Static electricity and rapid moisture uptake cause drifting balance readings.

-

Environment: Use a balance enclosure with a localized humidity controller or place a dish of fresh desiccant inside the weighing chamber.

-

Ionization: Use an anti-static gun (ZeroStat) or ionizing bar. Dry powders accumulate static, causing them to "jump" or stick to spatulas.

-

Speed:

-

Tare the receiving vessel before opening the salt vial.

-

Dispense quickly.

-

Do not return excess powder to the stock vial. This introduces moisture. Discard excess as chemical waste.

-

-

Resealing: Immediately purge headspace with inert gas and recap.

Visualization of Workflows

Figure 1: Mechanism of Deliquescence & Degradation

This diagram illustrates the thermodynamic cascade from surface adsorption to chemical hydrolysis.

Caption: The Hygroscopic Cascade. Stability is lost once RH exceeds the Critical Relative Humidity (CRH), leading to deliquescence and irreversible hydrolysis.

Figure 2: The Safe Handling Loop

A self-validating workflow to prevent moisture entrapment during usage.

Caption: The "Tempering Loop" is the critical control point. Skipping the warm-up phase is the most common cause of bulk stock degradation.

Troubleshooting & Recovery

| Symptom | Diagnosis | Corrective Action |

| Clumping (Friable) | Early stage moisture adsorption (Bridging). | Dry: Place in vacuum desiccator with P2O5 for 24h. Re-verify by HPLC. |

| Hard Cake (Glassy) | Deliquescence followed by drying (Amorphous fusion). | Risk: Likely chemical degradation.[6][8][9][10] Grind attempts may generate heat/static. Discard or purify via recrystallization. |

| Liquefaction | RH > CRH exceeded. | Discard. Hydrolysis is highly probable. |

| Color Change | Chemical degradation (Oxidation/Hydrolysis). | Discard. Do not attempt to salvage. |

References

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) – Theory and Applications.[11][12] [Link]

-

Hiami, A., et al. (2019). Impact of Humidity on the Stability of Hygroscopic Drugs. Journal of Pharmaceutical Sciences. [Link]

-

Amidon, G. E., et al. (1999). Physical and Chemical Stability of Hydrochloride Salts. Pharmaceutical Research. [Link]

Sources

- 1. content.ampp.org [content.ampp.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. azom.com [azom.com]

- 4. pharmtech.com [pharmtech.com]

- 5. aqualab.com [aqualab.com]

- 6. Monitoring Humidity in Pharmaceutical Storage - Polygon Group [polygongroup.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. pharmtech.com [pharmtech.com]

- 9. pharmtech.com [pharmtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Troubleshooting & Optimization

Removing unreacted piperidine impurities from final product

Current Status: Operational Topic: Removal of Unreacted Piperidine & Piperidine Adducts Audience: Organic Chemists, Peptide Scientists, Process Engineers

Introduction: The Piperidine Challenge

Welcome to the Purification Support Center. Piperidine (

-

High Boiling Point: It is difficult to remove via standard rotary evaporation without high heat, which risks product degradation.

-

Nucleophilicity: It readily forms adducts (e.g., with dibenzofulvene in SPPS) or salts, creating persistent impurities that co-elute with products.

This guide provides three validated workflows for removal, ranging from standard aqueous extraction to advanced chemoselective scavenging.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Hydrophobic small molecules stable to acidic conditions. Mechanism: Protonation.[2] Converting the free base piperidine into a water-soluble piperidinium salt.

Step-by-Step Protocol

-

Dilution: Dissolve your crude reaction mixture in a hydrophobic organic solvent (Ethyl Acetate or Dichloromethane). Target concentration: 0.1 M.

-

Acid Wash: Wash the organic phase 3 times with 10% aqueous HCl or 1M Citric Acid .

-

Technical Note: Use Citric Acid or 0.5M

if your product contains acid-labile protecting groups (e.g., Boc, Trt) to prevent premature deprotection.

-

-

Validation: Check the pH of the aqueous layer.[2] It must remain acidic (

) to ensure piperidine remains protonated ( -

Brine Wash: Wash the organic phase once with saturated brine to break any emulsions and remove residual acid.

-

Drying: Dry over anhydrous

, filter, and concentrate.

Visualization: Extraction Logic

Caption: Segregation of piperidine into the aqueous phase via protonation.

Module 2: Solid Phase Peptide Synthesis (SPPS) Specifics

Best For: Peptides synthesized on resin (Fmoc chemistry).[3][4] The Issue: In SPPS, piperidine is used to remove the Fmoc group.[3][5][6][7] The byproduct is a dibenzofulvene-piperidine adduct . Inefficient washing leads to this adduct contaminating the final cleaved peptide.

Critical Protocol: The "Ether Crash"

Do not rely solely on HPLC to remove piperidine adducts. Physical precipitation is more effective for bulk removal.

-

Resin Washing (Pre-Cleavage):

-

After the final Fmoc removal, wash the resin with DMF (

) followed by DCM ( -

Why DCM? DCM swells polystyrene resins differently than DMF and helps leach out trapped piperidine from the polymer matrix [1].

-

-

Cleavage: Treat resin with TFA cocktail.

-

Precipitation:

-

Concentrate the TFA solution to

. -

Add cold Diethyl Ether or MTBE (

volume) dropwise. -

The peptide precipitates; the piperidine and its fulvene adducts remain soluble in the ether.

-

-

Centrifugation: Pellet the peptide, decant the ether, and repeat the ether wash 2 times.

Data: Solvent Efficiency for Fmoc Removal Byproducts

| Solvent | Solubility of Peptide | Solubility of Piperidine Adduct | Separation Efficiency |

|---|---|---|---|

| Diethyl Ether | Insoluble (Precipitates) | Soluble | High (Standard) |

| MTBE | Insoluble | Soluble | High (Greener Alt.) |

| Hexane | Insoluble | Low | Poor |

Module 3: Chemoselective Scavenging (Advanced)

Best For: Solution-phase synthesis where the product is acid-sensitive or basic (preventing acid extraction). Mechanism: Covalent capture. Using a polymer-supported electrophile (Isocyanate) to react selectively with the nucleophilic secondary amine (piperidine).

Protocol: PS-Isocyanate Scavenging

-

Reagent: Use Polystyrene-Methyl Isocyanate (PS-NCO) resin (Typical loading:

). -

Calculation: Add

equivalents of resin relative to the estimated residual piperidine. -

Incubation: Add resin to the reaction mixture (DCM or THF) and stir gently for 2–4 hours at room temperature.

-

Reaction:

(Urea formation).

-

-

Filtration: Filter the mixture through a fritted funnel. The piperidine is now covalently bound to the solid beads.

-

Result: The filtrate contains your product, free of piperidine, without ever touching water or acid.

Visualization: Scavenger Logic

Caption: Chemoselective removal of secondary amines using electrophilic resins.

Module 4: Azeotropic Distillation

Best For: Large-scale removal where extraction is impossible.

Concept: Piperidine forms azeotropes with specific solvents, allowing it to be "carried over" at temperatures lower than its boiling point (

Azeotrope Data Table [2]

| Entrainer Solvent | Azeotrope BP (

Technique: Add

Troubleshooting FAQ

Q: My product is also a secondary amine. How do I remove piperidine? A: This is the hardest scenario.

-

Option A: If your product is significantly more polar/non-polar, use Reverse Phase (C18) chromatography. Piperidine elutes very early (near the solvent front) in acidic mobile phases (0.1% TFA).

-

Option B: If boiling points differ by

, use vacuum distillation. -

Option C: Derivatization. If your product is sterically hindered and piperidine is not, treat with a bulky electrophile (e.g., Trityl chloride) that might selectively react with the unhindered piperidine, then separate.

Q: I see a peak at 1.5-1.6 ppm in proton NMR. Is this piperidine?

A: Likely yes. Piperidine shows a multiplet around 1.5-1.6 ppm (

Q: Can I use high vacuum to remove it?

A: Yes, but it is slow. Piperidine is a liquid at room temperature.[1][8][9][10] To remove it effectively on a high vac line (

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

-

Lide, D. R.[11] (Ed.).[12] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Section: Azeotropic Data for Binary Mixtures).

-

Fields, G. B. (1997). "Solid-Phase Peptide Synthesis." Methods in Enzymology, 289, 2-634. Link

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis Protocols." Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. renyi.hu [renyi.hu]

- 5. peptide.com [peptide.com]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. chemcess.com [chemcess.com]

- 10. Piperidine [drugfuture.com]

- 11. rsc.org [rsc.org]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Optimizing reaction temperature for alpha-methylstyrene and piperidine coupling

Technical Support Center: Optimizing Reaction Temperature for -Methylstyrene & Piperidine Coupling

Subject: Thermal Optimization for Intermolecular Hydroamination of Sterically Hindered Alkenes Ticket ID: AMS-PIP-THERMO-001 Applicable Protocols: Base-Catalyzed Hydroamination (Alkali Metal), Transition Metal Catalysis (Pd/Rh)

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support hub. You are likely encountering low conversion or oligomerization when attempting to couple

Unlike simple styrenes, AMS presents a unique thermodynamic conflict.[1] It possesses a low polymerization ceiling temperature (

-

Too Cold (< 60°C): Kinetic inhibition prevents coupling; competitive polymerization of AMS dominates.[1]

-

Too Hot (> 140°C): The entropic penalty of hydroamination (

) overwhelms the enthalpy (

Your Target Window: 80°C – 120°C (System Dependent).

Part 1: The Thermodynamic Landscape

The "Thermal Corridor" Visualization

The success of this reaction relies on navigating a narrow thermal corridor.[1] The diagram below illustrates the competing pathways defined by temperature.

Caption: Figure 1. The Thermal Corridor for AMS Hydroamination. Operating below 60°C risks polymerization; above 140°C risks reversibility.[1]

Mechanism & Causality[1][2]

-

The Polymerization Trap (

): -

The Hydroamination Ceiling (

): Hydroamination is exothermic (

Part 2: Troubleshooting & Optimization Guide

Scenario A: "I see no product, only starting material."

Diagnosis: Kinetic Barrier / Catalyst Deactivation.[1]

The

-

Solution 1 (Temperature): Increase reaction temperature to 100–110°C .

-

Solution 2 (Catalyst Loading): If using alkali metal catalysts (e.g., n-BuLi or Li-amides), increase loading from 1-2 mol% to 5–8 mol% . The hindered substrate requires a higher concentration of active species.[1]

-

Solution 3 (Solvent): Switch to a higher boiling, non-polar solvent like Toluene or Xylene to allow reflux at optimal temperatures.[1]

Scenario B: "The reaction mixture turned into a gel/viscous liquid."

Diagnosis: Competitive Polymerization.[1]

You likely ran the reaction below the ceiling temperature of poly-AMS (

-

Solution: Ensure the oil bath is pre-heated to >80°C before adding the AMS.[1] Do not mix reagents at room temperature for extended periods if the catalyst is present.[1]

Scenario C: "Yield drops when I scale up or run longer."

Diagnosis: Retro-Hydroamination (Thermodynamic Equilibrium).[1] Extended reaction times at high heat allow the system to "find" its equilibrium, which might favor starting materials if the temperature is too high.[1]

-

Solution: Monitor kinetics via GC-MS. Stop the reaction immediately upon maximizing conversion. Do not "overcook."

Part 3: Validated Protocol (Alkali-Metal Mediated)

Context: This protocol uses an in situ generated lithium amide catalyst.[1] It is robust for hindered styrenes.[1]

Reagents & Setup

| Component | Equiv. | Role |

| Piperidine | 1.2 | Amine Source (Nucleophile) |

| 1.0 | Alkene Substrate | |

| n-Butyllithium | 0.05 - 0.08 | Pre-catalyst (initiator) |

| Toluene | [0.5 M] | Solvent (High BP, non-polar) |

| TMEDA | 0.05 | Ligand (Optional, stabilizes Li) |

Step-by-Step Methodology

-

Catalyst Generation (Exothermic - Control is Key):

-

Substrate Addition (The Critical Thermal Step):

-

Reaction Monitoring:

-

Workup:

Catalytic Cycle Visualization

Caption: Figure 2. Base-catalyzed hydroamination cycle.[1][2][3] The insertion step is sterically hindered by the

References

-

Rodriguez, A. et al. (2023).[1] Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. [Link][1]

-

NIST Chemistry WebBook.

-Methylstyrene Thermochemistry Data. National Institute of Standards and Technology.[1] [Link][1] -

Beller, M. et al. (2004).[1] Catalytic Hydroamination of Styrenes. Chemical Reviews. [Link][1]

-

Dainton, F. S., & Ivin, K. J. (1948).[1] Thermodynamics of Polymerization: Ceiling Temperature of

-Methylstyrene. Nature. [Link]

Technical Support Center: Solubility Optimization for 1-(2-phenylpropan-2-yl)piperidine HCl

Status: Active Ticket ID: SOL-PPPHCl-001 Subject: Resolving precipitation and retention issues in HPLC/LC-MS mobile phases.

Executive Summary

You are likely experiencing solubility issues with 1-(2-phenylpropan-2-yl)piperidine HCl because this molecule exists at a "Solubility Cliff." Structurally, it combines a highly lipophilic tail (the cumyl/phenyl-isopropyl group) with a polar, ionic head (the piperidine hydrochloride).

This duality creates a paradox:

-

The HCl salt is hydrophilic but can precipitate in aprotic organic solvents (like Acetonitrile) due to the anti-solvent effect.

-

The Free Base is lipophilic (oily) and will precipitate in aqueous buffers if the pH rises above its pKa (approx. 9.5–10.5).

This guide provides the specific chemical logic and protocols to maintain this molecule in solution throughout your analytical workflow.

Module 1: The Solubility Matrix

Before modifying your method, you must understand which solubility mechanism is failing. Use the table below to diagnose your specific precipitate.

Table 1: Diagnostic Matrix for Precipitate Formation

| Symptom | Likely Cause | Chemical Mechanism | Corrective Action |

| Pressure spike at high % Acetonitrile (>80%) | Salt Precipitation | ACN is aprotic and cannot solvate the Cl⁻/Amine⁺ ion pair. The organic acts as an anti-solvent. | Switch Organic Modifier to Methanol (protic) or add 5-10% water to the organic line. |

| Cloudiness in aqueous buffer (pH > 7) | Free Base "Oiling Out" | The pH is near/above the pKa. The molecule loses its charge and reverts to its hydrophobic oil form. | Lower mobile phase pH to < 4.0 to ensure full protonation. |

| Crystalline blockage in mixing chamber | Common Ion Effect | High concentration of Chloride (Cl⁻) or Phosphate ions reduces the solubility of the HCl salt. | Switch to volatile buffers (Formate/Acetate) or reduce buffer molarity (< 20mM). |

| Ghost Peaks / Carryover | Adsorption | The lipophilic tail binds strongly to injector seals or column frits. | Use a needle wash with high organic strength (e.g., 90% MeOH + 0.1% Formic Acid). |

Module 2: Troubleshooting FAQs

Q1: "I am using 0.1% TFA in Water and Acetonitrile. Why is my backpressure unstable?"

Answer: You are likely seeing Ion-Pair Precipitation . While Trifluoroacetic Acid (TFA) improves peak shape, it forms a tight ion pair with the piperidine nitrogen. In high concentrations of Acetonitrile (an aprotic solvent), this hydrophobic ion pair can crash out of solution.

-

The Fix: Switch your organic modifier to Methanol . Methanol is a protic solvent; its hydroxyl groups can solvate the ionic species much better than Acetonitrile, preventing precipitation at high organic ratios [1].

Q2: "Can I use a Phosphate Buffer (pH 7.0) to improve retention?"

Answer: High Risk. At pH 7.0, you are approaching the pKa of the piperidine ring. While the molecule is likely still protonated, the equilibrium shifts toward the free base. Furthermore, phosphate salts have low solubility in organic solvents. If your gradient goes above 60-70% organic, the buffer salt itself may precipitate, or the drug may salt out.

-

The Fix: If you must work at neutral pH, use Ammonium Acetate . It is highly soluble in organic solvents and volatile, making it safer for both the column and MS detectors [2].

Q3: "My peak shape is tailing severely. Is this a solubility issue?"

Answer: This is likely Silanol Interaction , not bulk solubility. The piperidine nitrogen is a strong base. It interacts with residual silanols (Si-OH) on the silica column surface.

-

The Fix:

-

Low pH: Run at pH 2.5–3.0 using Formic Acid. This protonates the silanols, making them neutral and preventing interaction.

-

Chaotropic Additive: If using LC-UV, add 0.1% Triethylamine (TEA) or use a "Shielded" (End-capped) column specifically designed for basic compounds [3].

-

Module 3: Visualization of Solubility Logic

The following diagram illustrates the decision process for selecting the correct mobile phase based on the chemical state of the molecule.

Caption: Figure 1.[1] Solubility decision tree for lipophilic amine salts. Green paths indicate safe operating conditions; red paths indicate precipitation risks.

Module 4: Validated Recovery Protocol

If you have blocked your system with 1-(2-phenylpropan-2-yl)piperidine HCl, standard water flushes will fail because the precipitate is likely the hydrophobic free base or a stubborn ion pair.

Follow this "Sawtooth" Flush Protocol:

-

Disconnect the Column: Install a union connector to protect your stationary phase.

-

Flush A (Solubilize Salt): 100% Water with 0.1% Formic Acid. (10 mins at 1 mL/min).

-

Why: Dissolves any crystallized buffer salts and ensures the amine is protonated (water-soluble form).

-

-

Flush B (Solubilize Lipid): 100% Methanol (NOT Acetonitrile). (10 mins at 1 mL/min).

-

Why: Methanol dissolves the lipophilic "grease" portion of the molecule.

-

-

Flush C (The Power Wash): 50:50 Methanol:Isopropanol. (10 mins).

-

Why: Isopropanol has higher viscosity but excellent solvency for stubborn lipophilic residues [4].

-

-

Return to Initial: Gradient back to your starting conditions over 10 minutes.

Module 5: Recommended Mobile Phase Composition

Based on the structural properties of the phenyl-isopropyl-piperidine moiety, the following mobile phase system is recommended for maximum stability:

-

Solvent A (Aqueous): 10mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

-

Reasoning: Low pH keeps the amine protonated (soluble). Formate is volatile for LC-MS.

-

-

Solvent B (Organic): 100% Methanol.

-

Reasoning: Prevents anti-solvent precipitation at high organic % compared to ACN.

-

-

Gradient Limit: Do not exceed 95% B. Keep at least 5% Aqueous to maintain protonation.

References

-

Shimadzu Corporation. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

-

Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from

-

Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

-

Phenomenex. (2025).[2][3] Guide to Choosing the Correct HPLC Solvent. Retrieved from

Sources

Technical Support Center: Precision Hydrochlorination of N-cumylpiperidine

Department: Chemical Process Development & Optimization Document ID: TS-NCP-HCl-004 Status: Active Last Updated: February 28, 2026

Executive Summary & Core Directive

The Challenge:

The hydrochlorination of N-cumylpiperidine (1-(1-methyl-1-phenylethyl)piperidine) presents a specific thermodynamic challenge. While the piperidine nitrogen is basic (

The Solution: "Controlling pH" in this context does not mean maintaining a specific number on a pH meter (which is unreliable in the organic solvents required for this reaction). Instead, it requires Stoichiometric Precision and Kinetic Control .

Core Directive:

Target a stoichiometry of 1.00 to 1.05 equivalents of HCl relative to the amine. Maintain reaction temperature

to favor salt crystallization over bond cleavage.

The Mechanism: Why pH Control Matters

Understanding the competitive pathways is critical for troubleshooting.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the bifurcation between the desired salt formation and the undesired acid-catalyzed degradation.

Figure 1: Kinetic vs. Thermodynamic control. Excess acid promotes the formation of the stable cumyl carbocation, leading to irreversible degradation.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity N-cumylpiperidine hydrochloride without inducing dealkylation.

Reagents & Equipment[1][2]

-

Substrate: N-cumylpiperidine (High purity, >98%).

-

Solvent: Anhydrous Diethyl Ether or Ethyl Acetate (EtOAc). Note: Avoid alcohols if possible to prevent solvolysis, though Isopropanol (IPA) is acceptable for recrystallization.

-

Acid Source: 2.0 M HCl in Diethyl Ether (preferred) or 4.0 M HCl in Dioxane. Do not use aqueous HCl.

-

Monitoring: Universal Indicator paper (wetted) or Congo Red paper.

Protocol Steps

-

Dissolution:

-

Dissolve 10.0 g of N-cumylpiperidine in 100 mL of anhydrous EtOAc.

-

Cool the solution to 0–5°C using an ice/salt bath.

-

-

Controlled Acidification (The Critical Step):

-

Calculate exactly 1.05 molar equivalents of HCl.

-

Add the HCl solution dropwise over 30 minutes.

-

Vigorous stirring is essential to prevent localized "hot spots" of high acidity.

-

-

Endpoint Determination:

-

Visual: A white precipitate should form immediately.

-

Spot Test: Dip a glass rod into the slurry and touch it to wet Congo Red paper.

-

Red/Orange: Basic/Neutral (Add more acid).

-

Blue/Violet: Acidic (Stop immediately).

-

-

Target: Faintly acidic (pH ~4-5 equivalent).

-

-

Isolation:

-

Stir at 0°C for an additional 30 minutes.

-

Filter the solid under vacuum (inert atmosphere preferred to avoid hygroscopic water absorption).

-

Wash the cake with cold, anhydrous EtOAc.

-

-

Drying:

-

Dry in a vacuum oven at 40°C max. Do not overheat.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Product is an oil ("Oiling Out") | Solvent polarity is too high or temperature is too high. | 1. Cool the mixture to -10°C.2. Add a non-polar co-solvent (e.g., Hexane or Pentane) to induce crystallization.3. Scratch the flask wall with a glass rod. |

| Low Yield / Strong Styrene Smell | Acid-catalyzed Dealkylation. You added too much acid or added it too fast (exotherm). | 1. Check stoichiometry (ensure <1.1 eq).2. Slow down addition rate.3. Keep T < 5°C.4. Discard batch if degradation >10%. |

| Product turns Pink/Brown | Oxidation of free piperidine impurities or trace phenols. | 1. Ensure starting material purity.2. Perform salt formation under Nitrogen/Argon.3. Recrystallize from IPA/EtOAc. |

| Melting Point is Low (<200°C) | Trapped solvent or residual free base. | 1. If basic: Resuspend in ether and add trace HCl.2. If solvent: Dry under high vacuum (0.1 mbar) for 12h. |

| Precipitate dissolves upon standing | Hygroscopic absorption of water from air (if using ether/dioxane). | 1. Handle quickly.2. Switch solvent to Ethyl Acetate (less hygroscopic). |

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous concentrated HCl (37%)? A: Not recommended. Water introduces two problems:

-

It increases the solubility of the salt, drastically lowering yield.

-

Water acts as a nucleophile. If the cumyl cation forms even transiently, water will react to form cumyl alcohol, contaminating your product. Use anhydrous HCl in ether or dioxane.

Q2: How do I measure the pH if I'm in Ethyl Acetate? A: Standard glass pH electrodes do not function correctly in non-aqueous organic solvents due to high impedance and lack of proton activity definition.

-

Method A (Preferred): Rely on stoichiometry (mass balance).

-

Method B (Indicator): Remove a 10 µL aliquot, dilute it with 1 mL of water, and check the pH of that aqueous solution. It should be roughly pH 4–5.

Q3: Why is the "cumyl" group so sensitive? A: The cumyl group is a tertiary benzylic system. The carbocation formed by breaking the N-C bond is stabilized by both resonance (phenyl ring) and hyperconjugation (two methyl groups). This makes the N-C bond significantly weaker than a standard N-ethyl or N-methyl bond, especially when the nitrogen is protonated (making it a good leaving group).

Q4: My product smells like plastic/styrene. Is this normal?

A: No. That is the smell of

Process Workflow Visualization

Diagram 2: Experimental Workflow

Step-by-step logic flow for the technician.

Figure 2: Operational workflow emphasizing the critical decision points during the addition of acid.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on N-Benzyl and N-Cumyl cleavage conditions).

- Somsák, L. (2001). "N-Dealkylation of N-alkyl- and N,N-dialkylamines." Chemical Reviews.

-

Reich, H. J. (2024). "pKa Data - Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for estimating relative basicity of hindered amines).

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard protocols for salt formation and crystallization).

Sources

Strategies for drying 1-(2-phenylpropan-2-yl)piperidine hydrochloride without decomposition

Case ID: #CUMYL-PIP-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Severity: High (Risk of material degradation)

Executive Summary

You are attempting to dry 1-(2-phenylpropan-2-yl)piperidine hydrochloride . This is not a standard aliphatic amine salt. The presence of the 2-phenylpropan-2-yl (cumyl) group attached to the nitrogen creates a specific vulnerability: a tertiary benzylic C-N bond .

This bond is sterically strained and electronically activated, making it highly susceptible to thermal cleavage and acid-catalyzed elimination (retro-Ritter type fragmentation or E1 elimination). Standard drying protocols (e.g., 60°C+ convection oven) will likely cause the salt to decompose into

This guide details three validated strategies to dry this compound without triggering that decomposition pathway.

Module 1: The Mechanism of Failure (Why it Decomposes)

Before selecting a protocol, you must understand the "Enemy": the Cumyl Carbocation .

In the presence of heat and moisture (which allows for proton transfer), the hydrochloride salt is in equilibrium. If the temperature is too high, the C-N bond breaks heterolytically. The bulky cumyl group leaves as a stable tertiary benzylic carbocation, which then rapidly eliminates a proton to form

Decomposition Pathway Diagram